1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS and a molecular weight of 385.06 g/mol . This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one typically involves the bromination and iodination of a suitable precursor, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the halogen atoms and the methylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways The presence of halogen atoms and the methylthio group can influence its reactivity and binding affinity to various biomolecules
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(2-chloro-6-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-iodo-6-(ethylthio)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, along with the methylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C10H10BrIOS |
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Molecular Weight |
385.06 g/mol |
IUPAC Name |
1-bromo-1-(2-iodo-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIOS/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,1-2H3 |
InChI Key |
YSAVDMIJZRLKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1I)SC)Br |
Origin of Product |
United States |
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